molecular formula C17H20ClN5O4 B2503483 2-(4-chlorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034353-17-6

2-(4-chlorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No. B2503483
CAS RN: 2034353-17-6
M. Wt: 393.83
InChI Key: RDILASYPXLZKTE-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a novel synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, the therapeutic effects of a novel anilidoquinoline derivative in treating Japanese encephalitis have been studied, showing significant antiviral and antiapoptotic effects . Another study focused on the synthesis of novel heterocyclic compounds derived from a related starting compound, which exhibited lipase and α-glucosidase inhibition . Additionally, a series of 5-substituted-1,3,4-oxadiazole derivatives were synthesized and found to be active against various enzymes . These studies suggest that the compound may also possess interesting biological properties worthy of investigation.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from a base compound and proceeding through various reactions to achieve the desired derivatives. For example, the synthesis of heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide involved cyclization and aminomethylation reactions . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives required the conversion of aromatic acids into esters, hydrazides, and thiols before the final reaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods could potentially be adapted for the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its chemical reactivity and biological activity. The compounds discussed in the papers feature complex structures with multiple functional groups, such as quinoline, triazole, oxadiazole, and chlorophenyl moieties . These functional groups can interact with biological targets, leading to the observed therapeutic effects. The molecular structure of this compound likely includes similar interactions, with the potential for hydrogen bonding, hydrophobic interactions, and electronic effects influencing its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of the functional groups present. For instance, cyclization reactions are common in the formation of heterocyclic rings, which are a prominent feature in these molecules . Aminomethylation is another reaction used to introduce nitrogen-containing side chains, which can significantly alter the biological activity of the compound . The synthesis of this compound would likely involve similar reactions to introduce the morpholino and triazine rings, as well as to attach the chlorophenoxy and methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of heteroatoms and functional groups can influence these properties. For example, the oxadiazole and triazole rings in the compounds studied may contribute to their stability and solubility in organic solvents . The lipase and α-glucosidase inhibition activities suggest that these compounds may interact with enzyme active sites, which is also a function of their chemical properties . The physical and chemical properties of this compound would need to be empirically determined to fully understand its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Biological Activities

This compound is involved in the synthesis and study of various antimicrobial activities. For example, a study by Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing the antimicrobial potential of compounds related to the chemical structure . These compounds showed good to moderate activities against tested microorganisms, indicating the utility of such chemical frameworks in developing antimicrobial agents (Bektaş et al., 2007).

Thermal Rearrangement and Chemical Transformations

Another aspect of research involving similar compounds is their thermal rearrangement and chemical transformations. Dovlatyan et al. (2010) explored the thermolysis of derivatives, including 4-methoxy- and 4-alkylamino-2-(2-chloroethoxy)-6-morpholino(piperidino)-sym-triazines, leading to various products indicating the structural flexibility and reactivity of such molecules under thermal conditions (Dovlatyan et al., 2010).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O4/c1-25-17-21-14(20-16(22-17)23-6-8-26-9-7-23)10-19-15(24)11-27-13-4-2-12(18)3-5-13/h2-5H,6-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDILASYPXLZKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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